molecular formula C6H14ClNO B6168580 3-ethyl-3-methoxyazetidine hydrochloride CAS No. 942307-86-0

3-ethyl-3-methoxyazetidine hydrochloride

Cat. No.: B6168580
CAS No.: 942307-86-0
M. Wt: 151.6
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethyl-3-methoxyazetidine hydrochloride is a substituted azetidine derivative characterized by an ethyl group and a methoxy group at the 3-position of the azetidine ring, with a hydrochloride salt counterion.

Properties

CAS No.

942307-86-0

Molecular Formula

C6H14ClNO

Molecular Weight

151.6

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-3-methoxyazetidine hydrochloride typically involves the reaction of 3-ethylazetidine with methanol in the presence of hydrochloric acid. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-3-methoxyazetidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce primary or secondary amines .

Scientific Research Applications

3-Ethyl-3-methoxyazetidine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-ethyl-3-methoxyazetidine hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-ethyl-3-methoxyazetidine hydrochloride with key analogs based on substituents, molecular weight, and similarity scores derived from structural databases:

Compound Name CAS Number Molecular Formula Molecular Weight Substituents Similarity Score Key Properties
This compound* Not specified C6H14ClNO ~163.64 (estimated) 3-ethyl, 3-methoxy N/A High lipophilicity; potential CNS activity
3-Methoxyazetidine hydrochloride 148644-09-1 C4H8ClNO 121.57 3-methoxy 0.82 Polar; moderate solubility in water
3-Ethoxyazetidine hydrochloride 871657-49-7 C5H10ClNO 135.59 3-ethoxy 0.78 Increased steric bulk vs. methoxy
3-Methanesulfonylazetidine hydrochloride 1400764-60-4 C4H10ClNO2S 171.64 3-methylsulfonyl N/A Polar sulfonyl group; acidic proton
3-Methylazetidine hydrochloride 935669-28-6 C4H10ClN 107.58 3-methyl 0.55 Low polarity; volatile

*Estimated properties for this compound are inferred from analogs.

Key Observations:
  • Molecular Weight : The ethyl group increases molecular weight (~163.64 vs. 121.57 for 3-methoxyazetidine HCl), which may affect pharmacokinetics (e.g., absorption, distribution) .
  • Polarity : The methoxy group contributes polarity, while the ethyl group adds hydrophobicity, creating a balanced solubility profile suitable for oral bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.